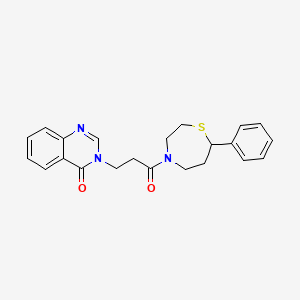

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-21(11-13-25-16-23-19-9-5-4-8-18(19)22(25)27)24-12-10-20(28-15-14-24)17-6-2-1-3-7-17/h1-9,16,20H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFXFROQSYOOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a compound that integrates the quinazolinone and thiazepane moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 318.41 g/mol

This structure allows for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the quinazolinone structure can enhance its potency against types such as lung cancer (NSCLC), breast cancer (MCF-7), and prostate cancer (PC3) .

Case Studies

-

Antiproliferative Activity :

- A study demonstrated that derivatives of quinazolinone linked to thiazepane exhibited IC₅₀ values in the low micromolar range against NSCLC cells, indicating strong growth inhibition .

- Another study reported that specific derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- The mechanism involves the inhibition of key signaling pathways such as those mediated by EGFR and histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .

- The compound's ability to bind to active sites on these targets suggests a competitive inhibition mechanism, leading to reduced tumor growth.

Antimicrobial Activity

Aside from anticancer properties, quinazolinone derivatives also exhibit antimicrobial effects. The thiazepane component contributes to this activity, with studies indicating effectiveness against both bacterial and fungal strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazolinone derivatives:

| Compound | Biological Activity | IC₅₀ Values | Notes |

|---|---|---|---|

| Compound A | Anticancer | 10 μM (PC3) | High cytotoxicity |

| Compound B | Antimicrobial | 15 μM (E. coli) | Effective against gram-negative bacteria |

| 3-(3-oxo...) | Anticancer/Antimicrobial | Low μM range | Dual action potential |

This table highlights the diverse applications of quinazolinone derivatives in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi.

Case Studies:

- A study focused on the synthesis of quinazolinone derivatives demonstrated their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

- Another investigation into related quinazolinone compounds found that certain derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, supporting the potential use of this compound in treating fungal infections .

Anticancer Applications

Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural modifications in the quinazolinone framework can enhance their potency against various cancer cell lines.

Notable Findings:

- A series of synthesized 4(3H)-quinazolinones were tested for antitumor activity, revealing broad-spectrum effectiveness across different tumor cell lines. Some compounds showed promising results, indicating their potential as chemotherapeutic agents .

- Specific modifications to the quinazolinone structure have led to the development of compounds with significant antiproliferative effects, making them candidates for further development in cancer therapy .

Central Nervous System Activity

The potential neuropharmacological applications of quinazolinones are noteworthy, particularly concerning anticonvulsant and sedative effects.

Research Insights:

- Several studies have reported that certain quinazolinone derivatives exhibit anticonvulsant activity comparable to standard medications like phenytoin and lamotrigine. These findings suggest their utility in managing epilepsy and other seizure disorders .

- Additionally, some compounds demonstrated sedative-hypnotic properties, indicating their possible application in treating anxiety and sleep disorders .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations:

Thiazepane-Phenyl Substitution: The 1,4-thiazepane ring in the target compound may confer improved membrane permeability compared to aliphatic or aromatic thioether substituents, as seen in 2-(benzylthio)quinazolinones . However, its biological activity remains understudied compared to halogenated or alkylated analogues .

Potency Trends : Aliphatic-thio derivatives (e.g., compound 2 in ) exhibit superior carbonic anhydrase II inhibition (nM range) compared to benzylthio derivatives, suggesting that electron-donating substituents enhance binding affinity. The thiazepane group, with its sulfur atom and conformational flexibility, could similarly optimize target interactions.

Synthetic Complexity : The synthesis of the thiazepane-containing compound is likely more challenging than that of 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one, which can be prepared via straightforward alkylation .

Structure-Activity Relationship (SAR) Insights

- Core Modifications: The quinazolinone core is critical for kinase inhibition, as seen in 4-substituted derivatives targeting receptor tyrosine kinases . The addition of a 3-oxo-3-(thiazepane)propyl chain may mimic natural substrates, enhancing selectivity for specific kinases.

- Substituent Effects: Thiazepane vs.

Q & A

[Basic] What synthetic methodologies are currently employed for synthesizing 3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?

Answer:

The compound is synthesized via three primary routes:

- Alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one, yielding intermediates that require further functionalization .

- Copper-catalyzed synthesis using DMPA as a one-carbon source and methyl ketones, which introduces metal contamination and complicates purification .

- Conventional methods from readily available precursors, though these often involve multi-step reactions and extended reaction times (e.g., 24–48 hours) .

Limitations: Metal catalyst dependency, intermediate purification challenges, and scalability issues due to prolonged reaction conditions.

[Advanced] How can researchers design experiments to optimize synthesis efficiency while reducing reliance on metal catalysts?

Answer:

- Alternative Catalysts: Explore organocatalytic systems (e.g., Brønsted acids) to replace copper, reducing metal contamination.

- One-Pot Strategies: Combine alkylation and cyclization steps to minimize intermediate isolation, as suggested in recent quinazolinone syntheses .

- Microwave-Assisted Reactions: Reduce reaction times by 50–70% compared to conventional heating, as demonstrated in analogous heterocyclic syntheses .

- Methodological Validation: Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, temperature) for yield optimization .

[Basic] What biological activities are associated with this quinazolinone derivative, and how are preliminary activity screens designed?

Answer:

The compound’s structural analogs exhibit anticancer, antiviral, and anticonvulsant activities due to interactions with kinase or protease targets . For preliminary screens:

- In Vitro Assays: Use cell-based models (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence-based protease assays).

- Control Groups: Include positive controls (e.g., doxorubicin for anticancer screens) and vehicle-treated cells to isolate compound-specific effects .

[Advanced] How can conflicting data on biological activity across studies be resolved methodologically?

Answer:

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., IC50 variability) and adjust for confounding factors (e.g., cell line differences) .

- Dose-Response Curves: Use normalized dose ranges (e.g., 1 nM–100 µM) to compare potency thresholds across assays .

- Mechanistic Follow-Up: Employ knock-out models or RNA interference to validate target engagement, addressing discrepancies in activity .

[Advanced] What computational strategies are recommended to study the compound’s mechanism of action?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs, guided by structural analogs .

- MD Simulations: Run 100-ns simulations to assess protein-ligand complex stability under physiological conditions (e.g., explicit solvent models) .

- QSAR Modeling: Corporate substituent effects (e.g., phenyl vs. thiazepane groups) to refine activity predictions .

[Advanced] How should environmental impact assessments be integrated into the compound’s research lifecycle?

Answer:

- Fate and Transport Studies: Apply OECD guidelines to measure biodegradation (e.g., Closed Bottle Test) and soil adsorption coefficients (Koc) .

- Ecotoxicology Assays: Use Daphnia magna or algal growth inhibition tests to determine EC50 values for aquatic toxicity .

- Long-Term Monitoring: Design field studies with split-plot designs to evaluate bioaccumulation in model ecosystems .

[Basic] What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., thiazepane ring integration at δ 3.5–4.5 ppm) .

- HPLC-MS: Use C18 columns with ESI-MS detection (positive ion mode) to verify molecular weight (e.g., [M+H]+ at m/z 409) and purity (>95%) .

- X-Ray Crystallography: Resolve crystal structures to validate stereochemistry, as done for related quinazolinones .

[Advanced] How can theoretical frameworks guide research on this compound’s pharmacological mechanisms?

Answer:

- Kinetic Theory: Apply Michaelis-Menten models to enzyme inhibition assays, calculating Km and Vmax shifts to infer competitive/non-competitive binding .

- Systems Biology: Map compound-target interactions onto disease pathways (e.g., PI3K/Akt in cancer) using KEGG or Reactome databases .

- Pharmacophore Modeling: Identify essential structural motifs (e.g., quinazolinone core) for activity retention across derivatives .

[Basic] What safety precautions are recommended during laboratory handling of this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure, as analogs show skin and respiratory toxicity .

- Waste Disposal: Neutralize reaction residues with 10% NaOH before disposal, following institutional hazardous waste protocols .

[Advanced] How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., phenyl to pyridyl, thiazepane ring size) and assess activity shifts .

- Statistical Analysis: Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Crystallographic Data: Compare ligand-receptor binding modes across analogs to identify critical interactions (e.g., hydrogen bonds with catalytic lysine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.